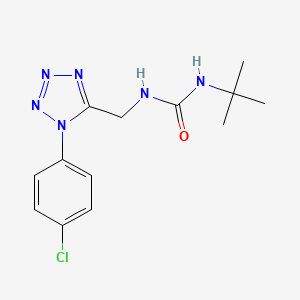

1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a tert-butyl group, a chlorophenyl group, and a tetrazole ring

Properties

IUPAC Name |

1-tert-butyl-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXBHMDWXREUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

Alkylation: The tetrazole derivative is then alkylated with a suitable alkylating agent to introduce the methyl group.

Urea Formation: The final step involves the reaction of the alkylated tetrazole with tert-butyl isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of urea derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the tetrazole ring.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Oxidized urea derivatives.

Reduction Products: Reduced tetrazole derivatives.

Substitution Products: Substituted chlorophenyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

Materials Science: It may be used in the synthesis of polymers or as a building block for advanced materials.

Biology and Medicine:

Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding assays.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea depends on its application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site, preventing substrate access.

Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.

Molecular Targets and Pathways:

Enzymes: Potential targets include proteases and kinases.

Receptors: Possible interaction with G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

1-(tert-butyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: Lacks the chlorine atom, which may affect its reactivity and biological activity.

1-(tert-butyl)-3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)urea: Contains a methyl group instead of chlorine, potentially altering its chemical properties.

Uniqueness: 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a pharmacophore or in material applications.

Biological Activity

The compound 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS No. 941964-87-0) is a tetrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 308.77 g/mol. The structure includes a tert-butyl group, a tetrazole ring, and a chlorophenyl moiety, which are critical in determining its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H17ClN6O |

| Molecular Weight | 308.77 g/mol |

| CAS Number | 941964-87-0 |

Synthesis

The synthesis of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-component reactions. A notable method includes the use of tert-butyl isocyanide and various aldehydes in the presence of sodium azide and copper sulfate as catalysts, leading to high yields of the desired product .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi . The presence of the tetrazole ring is believed to enhance this activity due to its ability to interact with biological targets.

Antitumor Activity

Compounds containing tetrazole structures have been studied for their antitumor potential. In vitro assays suggest that derivatives similar to 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The SAR studies indicate that modifications in the substituents can significantly alter the potency against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives is influenced by their structural components:

- Tert-butyl Group : While providing steric bulk, it may reduce overall activity unless complemented by other functional groups.

- Chlorophenyl Moiety : The presence of halogens (like chlorine) has been shown to enhance biological activity, likely due to increased lipophilicity and electron-withdrawing effects, which improve binding affinity to target sites .

Case Studies

- Inhibition Studies : A study reported that related tetrazole derivatives exhibited growth inhibition against several cancer cell lines, with IC50 values ranging from 10 µM to 50 µM depending on the specific structure .

- Antimicrobial Testing : In vitro tests against common pathogens demonstrated that certain modifications in the tetrazole ring led to enhanced antifungal activity compared to standard treatments .

Scientific Research Applications

Urease Inhibition

One of the prominent applications of this compound is its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various medical conditions such as kidney stones and urinary tract infections. The inhibition of urease can mitigate these conditions by reducing ammonia production, which is toxic at high levels.

Recent studies have shown that derivatives of urea, including compounds similar to 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, exhibit promising urease inhibitory activities. For instance, research indicates that specific structural modifications can enhance the potency of urease inhibitors, making them effective in treating related disorders .

Anticancer Activity

Another significant application is in the field of anticancer research . Compounds containing tetrazole moieties have been explored for their ability to induce apoptosis in cancer cells. The structural features of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea may contribute to its potential effectiveness against various cancer types by targeting specific cellular pathways involved in tumor growth and metastasis.

Studies have shown that certain tetrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Synthesis and Derivatives

The synthesis of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps, including the reaction of tert-butyl isocyanide with appropriate chlorophenyl and tetrazole derivatives. This synthetic pathway allows for the exploration of various substitutions that can enhance biological activity.

Table 1: Comparison of Urease Inhibitory Potency

| Compound Name | Structure | IC (µM) |

|---|---|---|

| Thiourea | - | 21.14 ± 0.425 |

| Compound A | - | 13.33 ± 0.58 |

| Compound B | - | 251.74 ± 6.82 |

| Target Compound | CHClNO | To be determined |

Case Study 1: Urease Inhibition

A recent study evaluated various urea derivatives for their urease inhibitory activity, demonstrating that modifications at the phenyl ring significantly influence potency. The study highlighted that compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Properties

In another investigation, a series of tetrazole-based compounds were synthesized and tested for cytotoxic effects on different cancer cell lines. Results indicated that certain structural configurations led to significant apoptosis induction in breast cancer cells, suggesting a pathway for further development in anticancer therapies .

Q & A

Q. What synthetic methodologies are reported for preparing 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, and what are typical yields?

The compound can be synthesized via isocyanide-based multicomponent reactions (MCRs), leveraging tert-butyl isocyanide as a key intermediate. For example, structurally similar tetrazole-urea hybrids are synthesized using tert-butyl isocyanide (2.0 mmol) and isolated in moderate yields (39–49%) . Methodological steps include:

- Step 1 : Reaction of tert-butyl isocyanide with 4-chlorophenyl-substituted precursors.

- Step 2 : Formation of the tetrazole core via cyclization (e.g., [3+2] cycloaddition).

- Step 3 : Urea linkage introduction via carbodiimide-mediated coupling.

Purification often involves column chromatography (e.g., silica gel, 30% EtOAc/hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- 1H/13C NMR : Assignments for aromatic protons (δ 7.25–7.56 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

- HRMS : Exact mass confirmation (e.g., calculated vs. observed m/z for molecular ion [M+H]+) .

- TLC : Monitoring reaction progress (Rf values reported for intermediates) .

- Melting point : Solid derivatives often exhibit mp >100°C (e.g., yellowish solids) .

Q. What preliminary biological activities are associated with structurally related tetrazole-urea compounds?

Tetrazole-urea hybrids are explored as CXCL12 inhibitors (chemokine involved in inflammation) via ligand-based virtual screening. Analogues with 4-chlorophenyl groups show moderate binding affinity (IC50 ~10–50 µM) in computational models . Other urea derivatives demonstrate antihypertensive activity by modulating ion channels .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, given the challenges of MCRs?

Low yields (e.g., 39–49% in ) may stem from steric hindrance from the tert-butyl group or competing side reactions. Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature control : Gradual heating (50–80°C) to suppress decomposition.

Post-synthetic purification via recrystallization (e.g., EtOAc/hexane) can improve purity .

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise from assay variability (e.g., cell-based vs. biochemical assays). To address this:

- Orthogonal assays : Validate CXCL12 inhibition using both SPR (surface plasmon resonance) and cell migration assays .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to probe SAR .

Q. What computational tools are suitable for studying the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to CXCL12’s active site (PDB ID: 4N8X) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QM/MM calculations : Evaluate electronic effects of the tetrazole and urea moieties on binding affinity .

Methodological and Safety Considerations

Q. What are the stability and storage requirements for this compound?

Q. How should researchers handle waste generated during synthesis?

- Tetrazole-containing waste : Collect separately and neutralize with 10% NaOH before disposal.

- Chlorinated solvents : Recover via distillation or incinerate in licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.